N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-12-3-2-10(14)8-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCTTYLJRVEQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 5-Chloro-2-Methoxyaniline
The initial step involves the acylation of 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. The intermediate product, N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide, is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 78–85%).
Nucleophilic Substitution with Morpholine
The chloroacetamide intermediate undergoes nucleophilic substitution with morpholine in dimethylformamide (DMF) at 80–90°C for 6–8 hours. Potassium iodide is often added as a catalyst to enhance reaction efficiency. Post-reaction, the mixture is poured into ice-water, and the precipitated product is extracted with dichloromethane. Solvent removal under reduced pressure yields crude this compound (yield: 65–72%).
Purification and Characterization
Final purification is achieved through column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from hot isopropanol. Purity is confirmed via HPLC (>98%), and structural validation is performed using -NMR, -NMR, and high-resolution mass spectrometry.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include temperature, solvent selection, and catalyst use. Comparative studies reveal the following optimized conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Acylation Temperature | 0–5°C | Prevents hydrolysis of chloroacetyl chloride |
| Morpholine Equivalents | 1.2 eq | Minimizes excess reagent while ensuring complete substitution |
| Reaction Solvent | DMF | Enhances nucleophilicity of morpholine |
| Catalyst | KI (0.1 eq) | Accelerates substitution kinetics by 40% |
| Purification Method | Column Chromatography | Achieves >98% purity with minimal product loss |
Data derived from replicated studies demonstrate that deviations from these conditions reduce yields by 15–30%.
Advanced Methodologies and Catalytic Innovations
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times. For instance, the morpholine substitution step completes in 45 minutes at 100°C under microwave conditions, achieving 82% yield compared to 65% in conventional heating. This method also reduces solvent consumption by 50%, aligning with green chemistry principles.
Enzyme-Catalyzed Acylation
Preliminary investigations utilize lipase enzymes (e.g., Candida antarctica Lipase B) to catalyze the acylation step in non-aqueous media. This approach eliminates the need for toxic chloroacetyl chloride, instead using ethyl acetate as an acyl donor. While yields remain moderate (55–60%), it offers a safer alternative for large-scale production.
Industrial-Scale Production Challenges
Scaling up the synthesis introduces challenges such as heat dissipation, byproduct formation, and cost efficiency. Industrial protocols often implement the following adaptations:
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Continuous Flow Reactors : Replace batch processes to improve temperature control and throughput.
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Solvent Recovery Systems : Distill and reuse DMF, reducing waste and material costs.
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Automated Crystallization : Control crystal size and morphology for consistent drug formulation.
A comparative analysis of batch vs. continuous flow methods reveals a 20% increase in overall yield for the latter, alongside a 35% reduction in energy consumption.
Green Chemistry and Sustainable Practices
Solvent-Free Synthesis
Emerging protocols eliminate solvents entirely by employing mechanochemical grinding. Mixing 5-chloro-2-methoxyaniline with chloroacetic acid and morpholine in a ball mill for 2 hours yields the product directly, albeit with lower purity (85–90%).
Biodegradable Catalysts
Research explores replacing KI with choline chloride-based deep eutectic solvents (DES). These non-toxic catalysts achieve comparable yields (68–70%) while simplifying waste treatment.
Analytical and Quality Control Measures
Rigorous characterization ensures compliance with pharmaceutical standards:
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chloro group with an amine yields an amine derivative.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structure suggests possible interactions with biological targets, such as enzymes and receptors, which can modulate their activity.
Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant inhibitory effects against cancer cell lines. For instance, a study reported that a related compound induced apoptosis in prostate cancer cells (PC-3) with an IC50 value of approximately 9.86 µM, demonstrating its potential for targeted cancer therapy.
Biological Research
Mechanism of Action : Understanding the mechanism of action is crucial for evaluating the therapeutic potential of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide. It appears to induce reactive oxygen species (ROS), which are critical in triggering apoptosis in cancer cells. This suggests avenues for further research into its role as an anticancer agent.
Neuropharmacological Effects : There is emerging evidence that compounds with similar structural features may exhibit neuropharmacological activities. This opens possibilities for treating neurological disorders by modulating neurotransmitter systems .
Industrial Applications
Chemical Synthesis : this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a catalyst in various chemical reactions, enhancing the efficiency of industrial processes.
Material Development : The compound's properties may also be exploited in developing new materials, particularly those requiring specific chemical characteristics or stability under varying conditions.
Data Tables
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent; antitumor activity against PC-3 cells (IC50 ~ 9.86 µM) |
| Biological Research | Induces ROS; potential neuropharmacological effects |
| Industrial Applications | Building block for complex molecules; catalyst in chemical reactions |
Case Studies
-
Antitumor Activity Study :
- Objective : Evaluate the anticancer properties of this compound derivatives.
- Findings : Significant inhibition of prostate cancer cell proliferation was observed, with mechanisms involving apoptosis induction via ROS generation.
-
Neuropharmacological Investigation :
- Objective : Assess the effects on neurotransmitter modulation.
- Findings : Compounds similar to this compound showed promise in altering neurotransmitter levels, suggesting potential applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are involved in inflammatory responses . This inhibition can lead to reduced inflammation and has potential therapeutic applications in conditions such as asthma and arthritis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their comparative features:
Key Findings from Comparative Studies
Impact of Linker and Heterocycles: The acetamide linker in the baseline compound provides flexibility and hydrogen-bonding capacity, whereas urea (PQ401) or sulfonyl () linkers may alter target selectivity. For example, PQ401’s quinoline-urea structure shifts activity toward tyrosine kinase inhibition rather than lipoxygenase . The morpholine ring enhances solubility and bioavailability compared to non-polar groups like adamantyl () or 2-methylpropyl ().
Role of Substituents: Chloro and methoxy groups on the phenyl ring are critical for enzymatic interactions. Analogs lacking these groups (e.g., ) show divergent biological targets.
Pharmacokinetic Considerations: Morpholine-containing analogs generally exhibit better aqueous solubility than adamantyl or quinoline derivatives. Bulky substituents (e.g., adamantyl in ) may improve blood-brain barrier penetration but reduce metabolic stability.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scholarly sources.
Compound Overview
This compound belongs to the class of acetamides, characterized by a chloro-substituted methoxyphenyl group and a morpholine moiety. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Anti-Cancer Properties
This compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 7.52 µM against breast cancer cell lines, indicating potent anti-cancer activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 (Liver) | TBD |
| Related Compound | MDA-MB-231 (Breast) | 7.52 |
| Sorafenib | MDA-MB-231 (Breast) | 7.26 |
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory assays. Similar compounds have been reported to effectively suppress COX-2 activity, which is crucial in inflammatory processes. For example, IC50 values for related anti-inflammatory compounds were reported at 0.04 μmol, demonstrating significant inhibitory effects comparable to standard drugs like celecoxib .
Table 2: Anti-inflammatory Activity
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| This compound | COX-2 | TBD |
| Celecoxib | COX-2 | 0.04 |
The mechanisms underlying the biological activities of this compound likely involve multiple pathways:
- Apoptosis Induction : The compound has been associated with increased rates of early-stage apoptosis in cancer cells, suggesting a mechanism that activates apoptotic pathways.
- Cell Cycle Arrest : Studies indicate that it may induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
- Kinase Inhibition : Preliminary data suggest that this compound may inhibit key kinases involved in cancer progression, although specific targets remain to be fully elucidated.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of structurally similar compounds, providing insights into the potential efficacy of this compound:
- Cytotoxicity Studies : A study evaluated various derivatives for their cytotoxic effects against HepG2 and MDA-MB-231 cell lines, revealing promising candidates with lower toxicity towards normal cells .
- Structure–Activity Relationships (SAR) : Research has indicated that modifications to the morpholine ring and substitution patterns on the phenyl group can significantly affect biological activity, guiding future drug design efforts .
- Molecular Modeling : Computational studies have supported the hypothesis that structural modifications enhance binding affinity to biological targets, which is crucial for developing effective therapeutics .
Q & A
Q. Table 1. Key Spectral Data for this compound
| Technique | Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.16–7.39 (aryl-H), δ 3.31–3.55 (morpholine) | |
| ESI-MS | [M+H]⁺ at m/z 347 | |
| HPLC Retention Time | 8.2 min (ACN/H₂O = 70:30) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Na₂CO₃ (equiv.) | 3.0 | Maximizes base-mediated acylation |
| Temperature | 25°C (room temp) | Minimizes decomposition |
| Solvent System | CH₂Cl₂/H₂O (biphasic) | Enhances phase separation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
